4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-2-11-5-7-12(8-6-11)10-13-15(20)17(16(21)22-13)9-3-4-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,18,19)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLOARWETXZASK-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound's unique structural features, including a thiazolidinone ring, a butanoic acid moiety, and an ethylphenyl substituent, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described using the following IUPAC name:
- IUPAC Name : this compound
The molecular formula is C₁₉H₁₉N₂O₄S₂. The presence of a thiazolidinone ring is particularly significant as it is known for various biological activities.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazolidinone structure allows it to bind to active sites of enzymes, potentially inhibiting their activity.
- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
- Cellular Signaling Modulation : The compound can influence pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antioxidant Activity
Studies have shown that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit lipid peroxidation, with some demonstrating effective EC50 values in the micromolar range .
Anticancer Activity
Recent investigations into the anticancer potential of thiazolidinones have highlighted their effectiveness against various cancer cell lines. For example, derivatives with substitutions at specific positions have shown IC50 values as low as 0.16 µM against breast cancer cells (MCF-7) . The mechanism often involves the inhibition of key proteins involved in tumor growth and survival.
Antimicrobial Activity
Thiazolidinones are also noted for their antibacterial properties. In studies involving various bacterial strains, certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidinone derivatives:
- Antioxidant Studies : A study demonstrated that modifications at the 4-position of the thiazolidinone ring enhanced antioxidant activity significantly compared to unmodified compounds .
- Anticancer Research : A series of thiazolidinone derivatives were tested against human cancer cell lines, showing varied cytotoxic effects. For instance, one derivative was found to inhibit tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase by over 60%, indicating a potential mechanism for its anticancer effects .
- Antimicrobial Testing : In vitro evaluations revealed that certain derivatives displayed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting their use as potential antimicrobial agents .
Summary of Biological Activities
Scientific Research Applications
The compound features a thiazolidinone ring, a butanoic acid moiety, and a phenyl group, contributing to its unique reactivity and biological properties.
The biological activity of this compound has been extensively studied, particularly its potential as an antibacterial , anticancer , and anti-inflammatory agent .
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance:
- A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
Anticancer Potential
Studies have shown that compounds similar to this thiazolidinone can inhibit cancer cell proliferation. Mechanisms include:
- Induction of apoptosis in various cancer cell lines.
- Inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for laboratory or industrial production.
Synthetic Routes
- Formation of Thiazolidinone Ring : A suitable thioamide reacts with a halogenated ketone under basic conditions.
- Introduction of the Ethylphenyl Group : Achieved through nucleophilic substitution reactions.
- Amidation : The resulting intermediate undergoes amidation to introduce the butanoic acid moiety.
Industrial Production Methods
For large-scale production, methods may include:
- Continuous flow reactors to enhance reaction efficiency.
- High-throughput screening for optimal reaction conditions.
Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial efficacy of thiazolidinone derivatives against multiple bacterial strains. The results showed that the tested compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as new antibacterial agents .
Case Study 2: Anticancer Efficacy in Cell Lines
In vitro studies on human cancer cell lines demonstrated that derivatives of this compound induced apoptosis through the activation of caspase pathways. This highlights its potential as a lead compound for developing anticancer therapies .
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene group at position 5 is a key site for modulation. Modifications here alter electronic, steric, and hydrophobic properties:
Key Observations :
Variations in the Acid Chain
The carboxylic acid chain at position 3 influences solubility and pharmacokinetics:

Key Observations :
- Longer chains (e.g., butanoic acid) improve water solubility, crucial for oral bioavailability .
- Acetamide derivatives (e.g., ) trade solubility for enhanced cell permeability, favoring CNS-targeting applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid and its analogs?
- Methodology : The compound can be synthesized via condensation of aromatic aldehydes (e.g., 4-ethylbenzaldehyde) with thiazolidinone precursors under reflux conditions. For example, analogous derivatives were prepared by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a DMF-acetic acid mixture . Optimized yields (up to 74%) are achieved using piperidine as a catalyst in ethanol under prolonged reflux (26 hours) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology :
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and stereochemistry. For instance, in similar thiazolidinone derivatives, carbonyl carbons resonate at δ 170–175 ppm, while thione sulfur environments show distinct shifts .
- X-ray Crystallography : Single-crystal XRD (e.g., at 100 K) resolves the Z-configuration of the exocyclic double bond and planar geometry of the thiazolidinone ring .
Q. What preliminary biological activities have been reported for this class of compounds?
- Methodology : Derivatives are screened for antimicrobial and antioxidant activity via in vitro assays. For example, thiazolidinone analogs with azo linkages showed IC values against bacterial strains (e.g., E. coli) using broth dilution methods . Anti-inflammatory potential is assessed via COX-2 inhibition assays .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., 4-ethylphenyl groups)?
- Methodology :
- Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to enhance solubility of aromatic aldehydes .
- Catalyst Screening : Test bases like triethylamine or DBU to accelerate Schiff base formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >60% .
Q. How should researchers address discrepancies in H NMR data for structurally similar analogs?
- Methodology :
- Dynamic Effects : Variable temperature NMR (e.g., 298–343 K) can reveal conformational flexibility or tautomerism in the thiazolidinone ring .
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to identify misassignments .
Q. What strategies are used to correlate structural modifications (e.g., substituent electronic effects) with biological activity?
- Methodology :
- QSAR Modeling : Use Hammett constants (σ) of substituents to predict antimicrobial activity trends. Electron-withdrawing groups (e.g., -NO) on the arylidene moiety enhance antibacterial potency .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2 or bacterial dihydrofolate reductase) using AutoDock Vina .
Q. What experimental conditions accelerate hydrolytic degradation of the thiazolidinone ring, and how is stability quantified?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC-PDA at λ = 254 nm .
- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. Thiazolidinones with electron-deficient substituents degrade faster in basic media .
Data Contradiction Analysis
- Synthesis Yields : Derivatives with 4-benzyloxy-3-methoxyphenyl groups yield 74% , while bulkier analogs (e.g., 3-(2-phenylethoxy)phenyl) yield only 34% due to steric hindrance during cyclization.
- Biological Activity : Some analogs show potent COX-2 inhibition but weak antibacterial effects, highlighting target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

